(2,4-Dimethylthiazol-5-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone
Description
Properties
IUPAC Name |
(2,4-dimethyl-1,3-thiazol-5-yl)-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2S2/c1-7-10(19-8(2)14-7)11(16)15-5-9(6-15)17-12-13-3-4-18-12/h3-4,9H,5-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBXFAIVDPXBUQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)N2CC(C2)OC3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Dimethylthiazol-5-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, followed by the formation of the azetidine ring. Key steps include:
Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Formation of the Azetidine Ring: The azetidine ring can be synthesized via cyclization reactions involving β-amino alcohols and suitable leaving groups.
Coupling of the Rings: The final step involves coupling the thiazole and azetidine rings through a nucleophilic substitution reaction, often using a base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
(2,4-Dimethylthiazol-5-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen and sulfur atoms in the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring typically yields sulfoxides or sulfones, while reduction can lead to the formation of thiazolidines.
Scientific Research Applications
Chemical Properties and Structure
The compound features a thiazole ring, which is known for its diverse biological activities. Its structure can be represented as follows:
- Molecular Formula : C₁₃H₁₅N₃O₂S₂
- Molecular Weight : 299.41 g/mol
Antimicrobial Activity
Research indicates that compounds containing thiazole rings exhibit significant antimicrobial properties. The thiazole moiety in (2,4-Dimethylthiazol-5-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone enhances its activity against various bacterial strains.
Case Study : A study demonstrated that derivatives of thiazole exhibited potent activity against Staphylococcus aureus and Escherichia coli, suggesting potential for developing new antibiotics based on this compound's structure .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
Anticancer Properties
The compound has been investigated for its anticancer potential. Studies have shown that it can induce apoptosis in cancer cells through mechanisms involving the modulation of mitochondrial pathways.
Case Study : In vitro assays using human cancer cell lines revealed that treatment with this compound resulted in a significant decrease in cell viability, with IC50 values ranging from 10 to 20 µM depending on the cell line used .
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| MCF-7 | 12 |
| A549 | 18 |
Interaction with Mitochondria
Research suggests that this compound may influence mitochondrial function, leading to increased reactive oxygen species (ROS) production and subsequent apoptosis in cancer cells .
Mechanism of Action
The mechanism of action of (2,4-Dimethylthiazol-5-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone involves its interaction with various molecular targets. In antimicrobial applications, it disrupts the cell membrane integrity of bacteria and fungi, leading to cell lysis. In anticancer applications, it induces apoptosis through the activation of caspases and the mitochondrial pathway .
Comparison with Similar Compounds
Key Observations :
- Unlike acetamide-linked analogs (e.g., 9c), the methanone core may enhance metabolic resistance by avoiding hydrolytic cleavage .
Key Observations :
Physicochemical Properties
- Solubility : The azetidine’s compact structure likely improves aqueous solubility compared to piperazine derivatives (e.g., ) but may reduce it relative to acetamide-linked analogs (e.g., 9c) .
- logP : The dimethylthiazole and thiazol-2-yloxy groups suggest moderate lipophilicity (estimated logP ~2.5–3.5), aligning with ’s compound (logP = 3.1) .
Biological Activity
The compound (2,4-Dimethylthiazol-5-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone is a thiazole-based derivative that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the biological activity of this compound, summarizing research findings, case studies, and structure-activity relationships (SAR).
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole derivatives, including the compound . The following table summarizes key findings from various studies on its anticancer activity:
The compound exhibits significant cytotoxicity against various cancer cell lines, with IC50 values indicating strong inhibitory effects at low concentrations. The mechanism often involves the induction of apoptosis and modulation of key signaling pathways.
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated. The following table outlines its effectiveness against different microbial strains:
| Microbial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Candida albicans | 25 |
The compound demonstrates moderate antibacterial and antifungal activities, suggesting its potential as a lead compound for developing new antimicrobial agents.
Structure-Activity Relationship (SAR)
The biological activity of thiazole derivatives is significantly influenced by their structural features. Key observations include:
- Electron-Withdrawing Groups : The presence of halogen substituents at specific positions enhances antimicrobial activity.
- Hydroxyl Groups : Compounds with hydroxyl groups exhibit improved antioxidant and anticancer properties, likely due to increased solubility and interaction with biological targets.
Case Study 1: Anticancer Efficacy in MCF-7 Cells
A study evaluated the efficacy of the compound against MCF-7 breast cancer cells using an MTT assay. Results indicated that treatment with the compound resulted in a dose-dependent decrease in cell viability, with notable morphological changes observed under microscopy.
Case Study 2: Antimicrobial Testing
In vitro tests were conducted to assess the antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results demonstrated that the compound effectively inhibited bacterial growth, supporting its potential use in treating infections.
Q & A
Basic: What are the standard synthetic routes for this compound, and which coupling agents are typically employed?
The synthesis of this methanone derivative generally involves multi-step protocols, including:
- Preparation of starting materials : Synthesis of azetidine and thiazole precursors, such as 3-(thiazol-2-yloxy)azetidine and 2,4-dimethylthiazole derivatives, often requiring base-catalyzed reactions or nucleophilic substitutions .
- Coupling reactions : Carbodiimide-based coupling agents (e.g., DCC or EDCI) are used to form the methanone linkage between the azetidine and thiazole moieties. Solvents like dichloromethane or DMF are common .
- Purification : Column chromatography or recrystallization is employed to isolate the final product, with yields typically ranging from 45% to 75% depending on optimization .
Basic: Which spectroscopic techniques are most reliable for characterizing intermediates and the final compound?
Key techniques include:
- NMR spectroscopy : H and C NMR are critical for confirming regiochemistry and verifying the absence of side products. For example, azetidine ring protons appear as distinct multiplets in the δ 3.5–4.5 ppm range .
- HPLC-MS : Validates purity (>95%) and molecular weight, especially for intermediates prone to oxidation or hydrolysis .
- FT-IR : Identifies functional groups (e.g., C=O stretch at ~1650–1700 cm for the methanone group) .
Advanced: How can solvent selection and reaction temperature be optimized to improve yield in multi-step syntheses?
Optimization strategies include:
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance coupling reaction efficiency by stabilizing transition states, while ethanol or methanol may improve cyclization steps .
- Temperature control : Reflux conditions (70–90°C) are optimal for azetidine-thiazole coupling, but lower temperatures (0–25°C) minimize side reactions during sensitive steps like thiazole alkylation .
- Catalyst screening : Palladium catalysts (e.g., Pd(OAc)) improve cross-coupling yields in aryl-thiazole bond formation .
Table 1 : Reaction Optimization Data from Selected Studies
| Step | Solvent | Temp (°C) | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|---|
| Azetidine coupling | DMF | 80 | EDCI | 68 | |
| Thiazole alkylation | Ethanol | 25 | None | 52 | |
| Final purification | DCM/Hexane | RT | — | 75 |
Advanced: How do structural modifications in the azetidine or thiazole rings affect bioactivity?
- Azetidine modifications : Introducing electron-withdrawing groups (e.g., nitro) at the 3-position of azetidine enhances binding to kinase targets (e.g., EGFR), as shown in docking studies .
- Thiazole substitutions : 2,4-Dimethyl groups on the thiazole ring improve metabolic stability but may reduce solubility. Replacing methyl with methoxy groups increases hydrophilicity without compromising activity .
- Bioactivity trade-offs : Bulkier substituents on azetidine (e.g., isopropoxy) can hinder target engagement, as observed in IC shifts from 12 nM to 480 nM in kinase inhibition assays .
Advanced: How can researchers resolve contradictions in biological activity data between in vitro and in vivo studies?
Methodological approaches include:
- Pharmacokinetic profiling : Assess bioavailability and metabolic stability using LC-MS/MS. Poor in vivo efficacy often correlates with rapid hepatic clearance .
- Metabolite identification : Use HR-MS to detect active or inactive metabolites that may explain discrepancies .
- Dose-response recalibration : Adjust in vitro assays to reflect physiological concentrations. For example, cytotoxicity assays may require μM-range doses despite nM-level in vitro binding affinity .
Advanced: What computational methods are used to predict interactions with biological targets?
- Molecular docking : AutoDock Vina or Schrödinger Suite models binding poses with targets like kinases or GPCRs. The methanone moiety often acts as a hydrogen bond acceptor in active sites .
- MD simulations : GROMACS or AMBER trajectories (100 ns) evaluate complex stability, with RMSD < 2.0 Å indicating robust binding .
- QSAR models : Correlate substituent electronegativity with IC values to guide rational design .
Advanced: How does pH influence the stability of this compound during storage and biological assays?
- Acidic conditions (pH < 5) : Protonation of the azetidine nitrogen leads to ring-opening degradation, reducing potency by >50% after 24 hours .
- Neutral to basic conditions (pH 7–9) : Stable for >72 hours in PBS or cell culture media, making it suitable for in vitro assays .
- Storage recommendations : Lyophilized solids stored at -20°C under nitrogen retain >90% purity for 6 months .
Advanced: What strategies mitigate side reactions during thiazole-azetidine coupling?
- Protecting groups : Use tert-butoxycarbonyl (Boc) on azetidine to prevent unwanted nucleophilic attacks .
- Inert atmospheres : Argon or nitrogen reduces oxidation of thiol intermediates .
- Stoichiometric control : Limit coupling agent (e.g., EDCI) to 1.2 equivalents to avoid carbodiimide-induced byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
